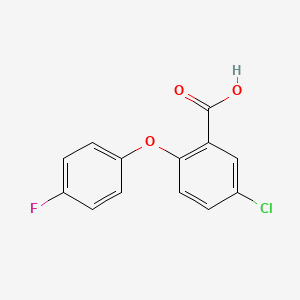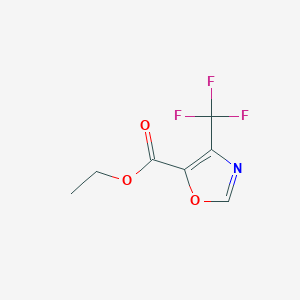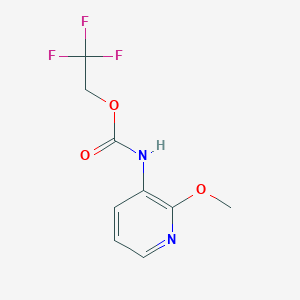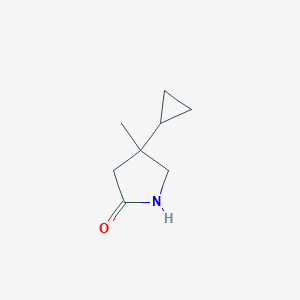
5-Chloro-2-(4-fluorophenoxy)benzoic acid
Übersicht
Beschreibung
5-Chloro-2-(4-fluorophenoxy)benzoic acid, also known as 5-chloro-2-fluoro-benzoic acid (CFBA), is a synthetic organic compound with a wide range of applications in scientific research. CFBA is used in various fields such as biochemistry, pharmaceuticals, and materials science. It is a functionalized aromatic compound with a chloro-fluoro substitution pattern on the benzoic acid moiety. CFBA is a versatile compound that can be used as a reagent in organic synthesis, as a building block for drug discovery, and as a tool to study biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Sorption of Phenoxy Herbicides to Soil
A study by Werner, Garratt, and Pigott (2012) reviews the sorption experiments of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides, indicating that soil organic matter and iron oxides are relevant sorbents for these compounds. This research could provide a foundational understanding of how “5-Chloro-2-(4-fluorophenoxy)benzoic acid” might interact with environmental matrices, given its structural similarity to phenoxy herbicides (Werner, Garratt, & Pigott, 2012).
Clinical Studies on Oral Prodrugs of 5-Fluorouracil
Although not directly related, the review by Malet-Martino and Martino (2002) on oral prodrugs of 5-fluorouracil, including discussions on capecitabine, UFT, and S-1, explores the pharmacological principles and clinical pharmacology of these drugs. This information might be indirectly relevant for understanding the potential biomedical applications of “5-Chloro-2-(4-fluorophenoxy)benzoic acid” in drug development and therapeutic interventions (Malet-Martino & Martino, 2002).
Treatment Options for Wastewater from the Pesticide Industry
The research by Goodwin et al. (2018) on treatment options for reclaiming wastewater produced by the pesticide industry, including the removal of various toxic pollutants, might provide insights into the environmental management and treatment technologies that could be applicable for compounds similar to “5-Chloro-2-(4-fluorophenoxy)benzoic acid” (Goodwin et al., 2018).
Eigenschaften
IUPAC Name |
5-chloro-2-(4-fluorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-8-1-6-12(11(7-8)13(16)17)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUBNWMHXHNBLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1439513.png)

![[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439516.png)


![tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1439521.png)

